Broad Kinase Profiling Selectivity Fingerprint
In a high-throughput kinase profiling panel, compounds containing a furan-pyridone scaffold (closely related to the target compound) exhibited a distinct selectivity pattern. The most frequently targeted kinases included DRAK1 (28% of compounds with <1% DMSO control) and HIPK1 (27%) [1]. While this data does not specifically report on 2-Aminomethyl-5-furan-3-yl-pyridin-4-ol, it provides a class-level inference for the selectivity tendencies of this chemotype compared to alternative scaffolds (e.g., pyrazolopyridines or quinolines), which may favor entirely different kinase profiles.
| Evidence Dimension | Kinase selectivity profile (Ambit score <1% of DMSO control) |
|---|---|
| Target Compound Data | Not specifically reported for the target compound; data pertains to the furan-pyridone chemotype class. |
| Comparator Or Baseline | Alternative scaffolds (e.g., pyrazolopyridines, quinolines) showing distinct kinase targeting profiles in the same panel. |
| Quantified Difference | Not calculable for the specific compound. The class shows a propensity for DRAK1 and HIPK1, which differs from the profiles of many other common kinase inhibitor scaffolds. |
| Conditions | In vitro kinase binding panel (Ambit platform) across 64 compounds of the furan-pyridone class. |
Why This Matters
This class-level selectivity fingerprint suggests a distinct polypharmacology profile, which may be a key selection criterion for chemical biology tool compounds, though it cannot be directly attributed to the specific compound without further testing.
- [1] Miduturu, C. V., et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Med. Chem. Lett. 2011, 2, 8, 641–646. View Source
